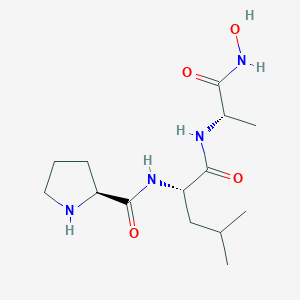
Prolyl-leucyl-alanine hydroxamic acid
Description
Structure
2D Structure

Properties
CAS No. |
123984-21-4 |
|---|---|
Molecular Formula |
C14H26N4O4 |
Molecular Weight |
314.38 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H26N4O4/c1-8(2)7-11(14(21)16-9(3)12(19)18-22)17-13(20)10-5-4-6-15-10/h8-11,15,22H,4-7H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)/t9-,10-,11-/m0/s1 |
InChI Key |
KFQHRZGPMZPMPQ-DCAQKATOSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1 |
Isomeric SMILES |
C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1 |
Other CAS No. |
123984-21-4 |
sequence |
PLA |
Synonyms |
Pro-Leu-Ala-NHOH prolyl-leucyl-alanine hydroxamic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydroxamic acids exhibit diverse biological activities depending on their structural motifs. Below is a detailed comparison of PLA-HA with analogous compounds:
Structural and Functional Comparison
Key Differences and Implications
Structural Backbone: PLA-HA’s tripeptide sequence contrasts with SAHA’s aliphatic chain and TSA’s cyclic structure. This difference likely impacts target specificity; peptide-based hydroxamates (e.g., PLA-HA) may favor PDF or MMP inhibition over HDACs, which prefer bulkier hydrophobic groups .
Biological Activity: Anticancer Potential: SAHA and TSA are established HDAC inhibitors with nanomolar to micromolar potency, while PLA-HA’s activity in this context remains unverified. SAHA reduces tumor volume by 97% in prostate xenografts at 50 mg/kg/day . Neuroprotection: TSA and batimastat show anti-amyloid aggregation and antioxidant effects, but PLA-HA’s peptide structure could offer improved blood-brain barrier penetration for neurodegenerative applications . Antibacterial Activity: Peptide hydroxamates like PLA-HA are hypothesized to inhibit bacterial PDFs, though notes weak standalone antibacterial activity in similar compounds. Synergy with antibiotics (e.g., rifampicin) is observed in oxadiazole-hydroxamate hybrids .
Mechanistic Insights :
- Metal Chelation : PLA-HA’s hydroxamic acid group binds transition metals (e.g., Zn²⁺, Fe³⁺), a trait critical for inhibiting zinc-dependent enzymes like HDACs and PDFs. However, its tripeptide backbone may limit chelation efficiency compared to smaller hydroxamates (e.g., SAHA) .
- Enzyme Selectivity : SAHA and TSA broadly inhibit HDACs, whereas batimastat targets MMPs. PLA-HA’s selectivity profile is undefined but could be optimized via side-chain modifications .
Q & A
Q. How does the peptide backbone of this compound influence its biological activity compared to other hydroxamate-based inhibitors?
- Methodology : The proline-leucine-alanine sequence enhances cell permeability via amphipathic character. Comparative HDAC inhibition assays (IC₅₀ measurements) and circular dichroism (CD) spectroscopy reveal backbone-dependent conformational stability. Replace with D-amino acids to assess stereochemical effects .
Q. What experimental strategies differentiate between hydroxamic acid’s direct enzyme inhibition and epigenetic modulation in cancer models?
Q. What evidence supports the dual role of hydroxamic acids as both metal chelators and protease inhibitors in biochemical systems?
Q. How do molecular dynamics simulations enhance understanding of hydroxamic acid-protein interactions compared to crystallographic data alone?
Q. What are the recommended controls for verifying hydroxamic acid specificity in enzyme inhibition assays?
Q. How should researchers adjust experimental protocols when scaling hydroxamic acid synthesis from milligram to gram quantities?
- Methodology : Optimize SPPS cycles for reduced coupling times (e.g., microwave-assisted synthesis). Replace resin swelling solvents (e.g., DMF → NMP) for larger reactors. Implement inline FTIR for real-time reaction monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


